Bromo-PEG2-CH2-Boc
Description
Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in Modern Chemical Biology and Biomedical Applications
Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com Their use in biological applications has become widespread due to a unique combination of advantageous properties. chempep.combiochempeg.com A primary benefit of incorporating PEG linkers is the enhancement of aqueous solubility of the conjugated molecule, a critical factor for many bioactive compounds that are inherently hydrophobic. biochempeg.combroadpharm.com
Furthermore, PEGylation, the process of attaching PEG chains to molecules, is known to improve the pharmacokinetic properties of therapeutic agents. chempep.com The flexible nature of the PEG chain can also provide a "stealth" effect, creating a hydration shell that can reduce recognition by the immune system and decrease non-specific binding. chempep.comaxispharm.com PEG linkers come in two main classes: polydispersed, which have a range of molecular weights, and monodispersed (or discrete), which have a precise and uniform length and molecular weight. broadpharm.combroadpharm.com This precise control over the linker length, as seen in discrete PEGs, allows for the fine-tuning of spacing and properties in the final conjugate. chempep.com
Contextualizing Bromo-PEG2-CH2CO2tBu within Heterobifunctional PEG Derivatives
Bromo-PEG2-CH2CO2tBu falls into the category of heterobifunctional PEG derivatives. jenkemusa.combiochempeg.com These molecules are characterized by the presence of two different reactive functional groups at opposite ends of the PEG spacer. jenkemusa.combiochempeg.com This dual-functionality is crucial for their role as crosslinking agents or as bridges connecting two distinct chemical entities. biochempeg.comcd-bioparticles.net
The general structure of a linear heterobifunctional PEG can be represented as X-PEG-Y, where X and Y are different reactive groups. jenkemusa.comcd-bioparticles.net This design is particularly valuable in the development of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). biochempeg.combiochempeg.com In these applications, the heterobifunctional PEG linker serves to connect a targeting moiety (like an antibody or a small molecule ligand) to a payload (such as a cytotoxic drug or an E3 ligase ligand). broadpharm.combiochempeg.com The PEG component in these constructs not only improves solubility and the pharmacokinetic profile but also provides a flexible spacer between the two conjugated parts. jenkemusa.combiochempeg.com
Overview of Key Reactive Functional Moieties: Bromide and Protected Carboxyl Group in Bromo-PEG2-CH2CO2tBu
The utility of Bromo-PEG2-CH2CO2tBu is defined by its two terminal functional groups: a bromide and a tert-butyl protected carboxyl group. medkoo.comcd-bioparticles.netchemicalbook.com
The bromide (Br) group serves as an excellent leaving group for nucleophilic substitution reactions. medkoo.comcd-bioparticles.netchemicalbook.com This high reactivity allows for the efficient attachment of the linker to nucleophiles such as amines and thiols, which are commonly found in biomolecules like proteins and peptides. axispharm.combiosyn.com
On the other end of the linker, the carboxyl group is protected as a tert-butyl (tBu) ester . This protecting group is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal the free carboxylic acid. medkoo.comcd-bioparticles.netchemicalbook.com The use of a protecting group is a common and essential strategy in organic synthesis to prevent unwanted side reactions at a reactive site while modifications are made elsewhere in the molecule. libretexts.orgwiley.comorganic-chemistry.org Once deprotected, the carboxylic acid can be activated, often using carbodiimide (B86325) chemistry, to react with primary amines, forming stable amide bonds. biosyn.comthermofisher.com This orthogonal reactivity of the two ends of Bromo-PEG2-CH2CO2tBu provides chemists with precise control over the sequence of conjugation steps.
The table below summarizes the key chemical and physical properties of Bromo-PEG2-CH2CO2tBu.
| Property | Value | Source |
| IUPAC Name | tert-butyl 2-(2-(2-bromoethoxy)ethoxy)acetate | medkoo.com |
| CAS Number | 1807518-63-3 | medkoo.com |
| Molecular Formula | C9H17BrO4 | medkoo.com |
| Molecular Weight | 268.13 g/mol | medkoo.com |
| Appearance | Clear liquid | chemicalbook.com |
| Solubility | Soluble in DMSO | medkoo.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-[2-(2-bromoethoxy)ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO4/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOVLGAAQMGPBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801163748 | |
| Record name | Acetic acid, 2-[2-(2-bromoethoxy)ethoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801163748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807518-63-3 | |
| Record name | Acetic acid, 2-[2-(2-bromoethoxy)ethoxy]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-[2-(2-bromoethoxy)ethoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801163748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromo-PEG2-CH2CO2tBu | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of Bromo Peg2 Ch2co2tbu
Nucleophilic Substitution Reactions Involving the Bromide Moiety
The primary alkyl bromide in Bromo-PEG2-CH2CO2tBu serves as a key electrophilic site for reactions with a wide array of nucleophiles. This functionality is central to its application as a linker, enabling the covalent attachment to target proteins or other molecules of interest.
The bromide group is an effective leaving group, readily displaced by various nucleophiles in an Sₙ2 (bimolecular nucleophilic substitution) reaction. This reactivity is widely exploited in bioconjugation.
Scope : The primary bromide is reactive towards soft nucleophiles. Thiol groups (-SH) present in the side chains of cysteine residues in proteins are excellent nucleophiles for this reaction, forming stable thioether bonds. axispharm.com This cysteine-alkylation strategy is a cornerstone of targeted covalent inhibitor design and bioconjugation. Other nucleophiles, such as amines (e.g., lysine (B10760008) residues) and phenols (e.g., tyrosine residues), can also react, although typically requiring more forcing conditions or exhibiting slower reaction rates compared to thiols. The hydrophilic PEG spacer enhances the aqueous solubility of the reagent, which is advantageous for reactions in biological media. medkoo.commedkoo.com
Limitations : The reactivity of the alkyl bromide is generally lower than that of its iodo-analogue or more activated electrophiles like bromoacetamides. While reactive, the conditions required for substitution with less potent nucleophiles, such as certain heterocyclic amines or alcohols, might be harsh enough to compromise the integrity of sensitive biomolecules. Furthermore, the reaction's selectivity can be a challenge in a complex biological environment with multiple potential nucleophilic sites. For instance, achieving selective labeling of a specific cysteine residue in a protein containing multiple cysteines requires careful control of reaction conditions (pH, temperature, stoichiometry) and can be influenced by the local microenvironment of the target residue.
While specific kinetic and thermodynamic data for Bromo-PEG2-CH2CO2tBu are not extensively published, the behavior can be inferred from general principles of Sₙ2 reactions and studies of similar compounds.
Kinetics : The rate of the nucleophilic substitution reaction is typically second-order, depending on the concentration of both the Bromo-PEG linker and the nucleophile. The reaction rate is influenced by several factors:
Nucleophile Strength : Stronger, more polarizable nucleophiles (e.g., thiolate anions, RS⁻) react significantly faster than weaker ones (e.g., neutral amines).
Solvent : Polar aprotic solvents like DMF or DMSO can accelerate Sₙ2 reactions by solvating the counter-ion of the nucleophile, leaving the nucleophile more "naked" and reactive. In aqueous buffers used for bioconjugation, the reaction rate is highly pH-dependent, as this determines the protonation state (and thus nucleophilicity) of groups like thiols and amines.
Temperature : Increasing the temperature generally increases the reaction rate, as per the Arrhenius equation.
Scope and Limitations in Targeted Bioconjugation Chemistries
Acid-Catalyzed Deprotection of the tert-Butyl Ester to Form Carboxylic Acid
The tert-butyl (tBu) ester serves as a robust protecting group for the carboxylic acid functionality. Its removal is a critical step to unmask the carboxylate, which can then be used for subsequent coupling reactions, such as amide bond formation with an amine-bearing molecule.
The cleavage of the tBu group is an acid-catalyzed process that proceeds via a stable tert-butyl carbocation intermediate. acs.org The choice of acid and reaction conditions is crucial to ensure efficient and selective deprotection without affecting other acid-sensitive groups that might be present in the molecule.
Common Reagents : Trifluoroacetic acid (TFA) is the most common reagent for tBu ester deprotection. It is typically used in a solution with a scavenger and a co-solvent like dichloromethane (B109758) (DCM). scholaris.carsc.org A typical procedure involves stirring the compound in a TFA/DCM mixture (e.g., 1:1 or 1:4 v/v) at room temperature. scholaris.carsc.org
Scavengers : During the reaction, the released tert-butyl cation is highly reactive and can alkylate nucleophilic residues like tryptophan or methionine. To prevent these side reactions, scavengers such as water, triisopropylsilane (B1312306) (TIS), or thioanisole (B89551) are often included in the cleavage cocktail. sigmaaldrich.com A common mixture is TFA/TIS/water (95:2.5:2.5). sigmaaldrich.com
Alternative Lewis Acids : For substrates that are sensitive to strong Brønsted acids like TFA, milder Lewis acids can be employed. Reagents such as zinc bromide (ZnBr₂) in DCM or iron(III) chloride (FeCl₃) have been shown to effectively and selectively cleave tert-butyl esters, sometimes in the presence of other acid-labile groups like Boc or trityl groups. acs.orgresearchgate.netnih.govmanchester.ac.uk
A summary of common deprotection conditions is presented below.
| Reagent(s) | Solvent | Typical Conditions | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1:1 to 1:6 TFA/DCM (v/v), RT, 1-5 h | scholaris.ca, rsc.org |
| TFA / Scavengers | None or DCM | TFA/TIS/H₂O (95:2.5:2.5), RT, 1-3 h | sigmaaldrich.com |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 5 eq. ZnBr₂, RT, 24 h | researchgate.net, nih.gov |
| Iron(III) Chloride (FeCl₃) | Dichloromethane (DCM) | 1.5 eq. FeCl₃, RT, 1 h | acs.org |
Table 1: Common reaction conditions for tert-butyl ester deprotection.
The selectivity of tBu ester deprotection is a significant advantage. The conditions can be tuned to be compatible with a wide range of other functional groups.
Compatibility : Standard TFA deprotection is orthogonal to many protecting groups used in peptide and organic synthesis, such as Fmoc (which is base-labile) and Cbz (which is removed by hydrogenolysis). However, it will typically cleave other acid-labile groups like Boc, trityl (Trt), and Pbf. sigmaaldrich.com
Selective Deprotection : The use of milder Lewis acids like ZnBr₂ can allow for the deprotection of a tBu ester in the presence of other, more acid-sensitive groups like N-Boc, although this selectivity can be substrate-dependent. researchgate.netnih.govmanchester.ac.uk This differential lability is crucial in complex, multi-step syntheses where sequential deprotection is required. For example, studies have shown that ZnBr₂ can deprotect tBu esters while leaving certain other protecting groups intact. researchgate.netmanchester.ac.uk
Optimization of Reaction Conditions for Selective Deprotection
Cross-Coupling Reactions Enabled by the Bromide Functionality
While less common than nucleophilic substitution for this specific class of alkyl bromides, the bromide functionality can potentially participate in certain transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Potential Reactions : The Suzuki-Miyaura cross-coupling, which pairs an organoboron species with an organic halide, is a versatile C-C bond-forming reaction. mdpi.comjst.go.jp While most commonly applied to aryl or vinyl halides, conditions have been developed for the coupling of alkyl bromides. Such a reaction could, in principle, be used to attach the Bromo-PEG2 linker to an arylboronic acid or ester, expanding its synthetic utility beyond what is achievable with standard nucleophilic substitution. Other relevant cross-couplings could include the Sonogashira (coupling with a terminal alkyne) or Heck (coupling with an alkene) reactions. nih.gov
Challenges and Considerations : The application of cross-coupling reactions to primary alkyl bromides like Bromo-PEG2-CH2CO2tBu can be challenging. A significant side reaction is β-hydride elimination, which can lead to the formation of an alkene byproduct. Furthermore, the catalyst systems (often based on palladium) and conditions (ligands, bases, solvents) must be carefully chosen to be compatible with the PEG chain and the tBu ester. jst.go.jp The development of catalysts with high activity for sp³-hybridized carbons has made these reactions more feasible in recent years, offering a powerful, albeit advanced, strategy for modifying this versatile linker. researchgate.netnih.gov
Applications of Bromo Peg2 Ch2co2tbu in Bioconjugation and Chemical Biology
Design and Synthesis of Advanced Bioconjugates for Biomedical Research
The versatility of Bromo-PEG2-CH2CO2tBu stems from its two distinct reactive moieties, which can be addressed under different chemical conditions. This orthogonality is fundamental to its role in constructing complex biomolecular architectures for research purposes.
Conjugation to Proteins and Peptides for PEGylation and Functionalization
PEGylation, the process of attaching PEG chains to molecules, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. biochempeg.com Bromo-PEG2-CH2CO2tBu serves as a critical building block in this process.
The bromide terminus of the linker is an excellent leaving group for nucleophilic substitution reactions, enabling it to react readily with thiol groups. dcchemicals.comaxispharm.com This allows for the site-specific conjugation of the linker to cysteine residues within a protein or peptide sequence, forming a stable thioether bond. axispharm.combroadpharm.com
Conversely, the tert-butyl ester protects the carboxyl group. chemicalbook.com This protecting group can be removed under acidic conditions to reveal a terminal carboxylic acid. dcchemicals.comcreative-biolabs.commedkoo.com This newly exposed acid can then be activated, for example with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and subsequently reacted with primary amines, such as the epsilon-amine of lysine (B10760008) residues, to form a stable amide bond. dcchemicals.com This dual reactivity allows for the controlled functionalization of proteins and peptides, either to attach them to other molecules or to surfaces.
Attachment to Oligonucleotides and Nucleic Acids
The functional handles of Bromo-PEG2-CH2CO2tBu are also well-suited for the modification of oligonucleotides and nucleic acids, which are often functionalized with primary amines for this purpose. dcchemicals.com Following the deprotection of the tert-butyl group to yield the carboxylic acid, standard coupling chemistry can be employed. dcchemicals.com The carboxylic acid can be converted into a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester. dcchemicals.com This activated ester can then efficiently label amine-modified oligonucleotides, creating a stable conjugate. dcchemicals.com The bromo group on the distal end of the PEG linker remains available for subsequent reactions, allowing the oligonucleotide to be tethered to other biomolecules, surfaces, or reporter tags. This strategy is integral to the development of diagnostic probes and targeted therapeutic agents. broadpharm.com
Table 2: Reactive Moieties of Bromo-PEG2-CH2CO2tBu and Their Conjugation Targets
| Reactive Moiety | Functional Group | Common Reaction Target | Resulting Linkage | Source(s) |
| Bromo Group | Alkyl Bromide | Thiol (e.g., from Cysteine) | Thioether | axispharm.combroadpharm.com |
| Protected Carboxyl | tert-butyl ester | Amine (e.g., from Lysine) after deprotection and activation | Amide | dcchemicals.com |
Functionalization of Nanoparticles, Liposomes, and Biomaterial Surfaces
The modification of surfaces is a cornerstone of modern biomaterials science and drug delivery, and Bromo-PEG2-CH2CO2tBu provides a reliable means to achieve this.
Nanoparticles: The linker is used for the surface functionalization of nanoparticles, such as those made of gold. medkoo.com The bromide can react with thiol groups that have been introduced onto the nanoparticle surface, anchoring the linker. The other end can then be used to attach targeting ligands or therapeutic agents. medkoo.com
Liposomes: PEGylation of liposomes is a common technique to create "stealth" vesicles that can evade the immune system and exhibit longer circulation times. The linker can be incorporated into the lipid bilayer, with the hydrophilic PEG chain extending from the surface.
Biomaterials: The linker is used to modify various biomaterial surfaces. For instance, it can be incorporated into hydrogels, which are water-swollen polymer networks used in tissue engineering and controlled drug release. By functionalizing the hydrogel with this linker, researchers can immobilize proteins, peptides, or other bioactive molecules to promote cell adhesion, growth, or other desired biological responses.
Development of Targeted Drug Delivery Systems and Therapeutics
The unique properties of Bromo-PEG2-CH2CO2tBu make it an attractive component in the design of sophisticated drug delivery systems, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Proteolysis Targeting Chimeras (PROTACs) Synthesis
PROTACs represent a novel therapeutic modality that co-opts the cell's own protein disposal machinery to eliminate disease-causing proteins. medchemexpress.comchemsrc.com A PROTAC molecule consists of two ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. chemsrc.com This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.comchemsrc.com
Bromo-PEG2-CH2CO2tBu is explicitly identified as a PEG-based PROTAC linker used in their synthesis. chemicalbook.comcymitquimica.commedchemexpress.comchemicalbook.com Its defined length and reactive ends are ideal for assembling the final PROTAC molecule. Typically, the bromo group is used to attach one of the ligands through a nucleophilic substitution reaction. chemicalbook.comchemicalbook.com Subsequently, the tert-butyl group is removed, and the resulting carboxylic acid is coupled to the second ligand, bridging the two critical binding elements. chemicalbook.com The PEG nature of the linker is also beneficial in this context, helping to ensure the solubility and favorable cell permeability of the final PROTAC construct. chemicalbook.commedchemexpress.com
PROTAC Linker Design Principles and Conformational Optimization
Synthesis of Advanced Chemical Probes for Biological Systems
The distinct reactive ends of Bromo-PEG2-CH2CO2tBu make it an ideal scaffold for the synthesis of advanced chemical probes. These probes are indispensable tools for studying biological systems, enabling researchers to visualize cellular components, identify protein targets, and validate biological hypotheses. semanticscholar.org
Fluorescent probes are created by covalently attaching a fluorophore to a targeting molecule. Bromo-PEG2-CH2CO2tBu can act as the bridge in this construction. For example, the bromide can be displaced by a thiol-containing fluorescent dye. Following this step, the tert-butyl ester group is deprotected to reveal the carboxylic acid, which can then be coupled to an amine group on a molecule of interest (e.g., a peptide, inhibitor, or antibody fragment) using standard carbodiimide (B86325) chemistry. nih.gov
The integrated PEG2 spacer serves a critical function by physically separating the often bulky fluorophore from the targeting ligand. This separation minimizes the risk of steric hindrance or quenching effects, which could otherwise impair the ligand's binding affinity or the fluorophore's quantum yield. Such probes are widely used for fluorescence microscopy and other advanced bioimaging techniques. axispharm.combioglyco.com
Affinity probes are essential for identifying the cellular targets of bioactive small molecules. semanticscholar.org These probes typically consist of three components: a ligand that binds the target, a reporter tag (like biotin) for detection or purification, and a linker connecting them. semanticscholar.org Bromo-PEG2-CH2CO2tBu is well-suited for this purpose.
In a typical synthesis, the bromide can be reacted with a nucleophilic group on a reporter tag. Alternatively, the deprotected carboxylic acid can be coupled to a ligand of interest. The remaining functional group is then used to attach the final component. The resulting affinity probe can be used in "pull-down" experiments where the biotinylated probe and its bound protein(s) are captured on streptavidin-coated beads, allowing for the isolation and subsequent identification of the target protein by mass spectrometry. axispharm.com
Table 3: Components of an Affinity Probe Synthesized with Bromo-PEG2-CH2CO2tBu
| Probe Component | Function | Example Moiety | Point of Attachment on Linker |
|---|---|---|---|
| Targeting Ligand | Binds specifically to the protein of interest. | A known enzyme inhibitor or receptor agonist. | Carboxylic acid (after deprotection). |
| Linker | Connects ligand and tag with a defined spacing and hydrophilicity. | PEG2 spacer derived from Bromo-PEG2-CH2CO2tBu. | N/A |
| Reporter Tag | Enables detection and/or purification of the probe-protein complex. | Biotin | Bromide. |
Fluorescent Probes for Bioimaging and Super-Resolution Microscopy
Integration into Click Chemistry Methodologies
Click chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible. The most common example is the copper-catalyzed or strain-promoted reaction between an azide (B81097) and an alkyne to form a stable triazole. axispharm.com
Bromo-PEG2-CH2CO2tBu is an excellent starting material for creating click-chemistry-ready linkers. The bromide atom is a very effective leaving group that can be easily displaced by an azide source, such as sodium azide, in a straightforward nucleophilic substitution reaction. smolecule.combiorxiv.org This conversion yields Azido-PEG2-CH2CO2tBu, a molecule now equipped with an azide handle that is poised for reaction with alkyne-functionalized molecules, proteins, or surfaces. axispharm.com
This transformation is highly valuable as it allows researchers to convert a simple bromo-functionalized building block into a versatile click chemistry reagent, opening up a vast array of possibilities for bioconjugation, drug delivery, and materials science applications. smolecule.combioglyco.com
Table 4: Conversion of Bromo-PEG2-CH2CO2tBu for Click Chemistry
| Starting Material | Reagent | Product | Reaction Type | Utility of Product |
|---|
Role in Orthogonal Bioconjugation Strategies for Complex Biomolecules
The compound Bromo-PEG2-CH2CO2tBu, also known as tert-butyl 2-(2-(2-bromoethoxy)ethoxy)acetate, is a heterobifunctional linker that serves a critical role in the sophisticated assembly of complex biomolecular conjugates. axispharm.comprecisepeg.com Its utility in orthogonal bioconjugation stems from the distinct reactivity of its two terminal functional groups: a bromo group and a tert-butyl protected carboxyl group, separated by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. axispharm.com This architecture allows for sequential, selective reactions, which are fundamental to building intricate molecular constructs in chemical biology. nih.govuq.edu.au
The core principle of an orthogonal strategy is to perform multiple, specific chemical modifications on a single molecule without unintended cross-reactivity. Bromo-PEG2-CH2CO2tBu facilitates this by design. The bromo group acts as a reactive electrophile, while the tert-butyl ester is a stable, protected form of a carboxylic acid. axispharm.com
Detailed Research Findings
Research in bioconjugation demonstrates that the bromo group is an effective alkylating agent, particularly for soft nucleophiles like thiols. axispharm.comprecisepeg.com In the context of complex biomolecules such as proteins or peptides, this allows for the site-specific targeting of cysteine residues. nih.gov The bromide is an excellent leaving group in nucleophilic substitution reactions, enabling the formation of a stable thioether bond between the linker and the biomolecule under mild physiological conditions. axispharm.comprecisepeg.com
Crucially, while the bromo-thiol reaction proceeds, the tert-butyl ester at the other end of the PEG linker remains inert. This protecting group is stable to the conditions required for the initial alkylation but can be selectively removed later using acid (e.g., trifluoroacetic acid, TFA). Once deprotected, the newly revealed carboxylic acid becomes available for a second, orthogonal conjugation reaction, typically an amide bond formation with a primary amine via carbodiimide-activated (EDC/NHS) coupling.
This two-stage reactivity allows researchers to first attach the linker to a specific site on one biomolecule and then, after purification and deprotection, conjugate a second molecule (which could be another protein, a peptide, a fluorescent dye, or a small molecule drug) to the other end. axispharm.com The PEG spacer itself enhances the solubility and reduces non-specific binding of the resulting conjugate. axispharm.commolecularcloud.org
The table below summarizes the orthogonal nature of the functional groups present in Bromo-PEG2-CH2CO2tBu.
| Functional Group | Chemical Class | Reactivity Profile | Orthogonal Partner | Resulting Linkage |
| Bromo (–Br) | Alkyl Halide | Electrophile: Reacts with nucleophiles. | Thiol (–SH) | Thioether |
| tert-Butyl Ester (–COOtBu) | Protected Carboxylic Acid | Stable/unreactive until deprotected with acid. | Amine (–NH₂) (after deprotection) | Amide |
A typical orthogonal strategy involving Bromo-PEG2-CH2CO2tBu for linking a protein to a reporter molecule is outlined in the following table.
| Step | Action | Description | Purpose |
| 1 | First Ligation | React a cysteine-containing protein (Protein-SH) with Bromo-PEG2-CH2CO2tBu. | The bromo group selectively reacts with the thiol to form a stable thioether bond, attaching the linker to the protein. |
| 2 | Purification | Remove excess linker and unreacted protein. | Isolate the singly-modified conjugate (Protein-S-PEG2-CH2CO2tBu). |
| 3 | Deprotection | Treat the conjugate with an acid like TFA. | The tert-butyl ester is cleaved, exposing the terminal carboxylic acid (Protein-S-PEG2-CH2CO2H). |
| 4 | Second Ligation | Activate the new carboxylic acid with EDC/NHS and react with an amine-containing reporter molecule (Reporter-NH₂). | An amide bond is formed, linking the reporter molecule to the protein via the PEG spacer. |
| 5 | Final Product | Protein-S-PEG2-CH2CO-NH-Reporter | A precisely constructed, complex biomolecule with defined connectivity. |
This stepwise approach, enabled by the orthogonal nature of the linker, is invaluable for creating well-defined antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and other complex multi-component systems used in diagnostics and therapeutics. molecularcloud.orgnih.gov The ability to control conjugation sites and stoichiometry is a significant advantage over less selective methods. frontiersin.org
Role of Bromo Peg2 Ch2co2tbu in Polymer Science and Advanced Materials Chemistry
Preparation of Functionalized Polymeric Architectures and Copolymers
The dual functionality of Bromo-PEG2-CH2CO2tBu makes it a valuable tool for synthesizing polymers with well-defined architectures, such as block and graft copolymers, and for introducing specific functionalities through post-polymerization modification.
Block and graft copolymers containing PEG segments are highly sought after for their amphiphilicity, biocompatibility, and unique self-assembly properties. Bromo-terminated PEG derivatives, like Bromo-PEG2-CH2CO2tBu, are instrumental in the synthesis of these advanced polymer architectures.
Block Copolymers: The terminal bromide in Bromo-PEG2-CH2CO2tBu can serve as an efficient initiator for Atom Transfer Radical Polymerization (ATRP), a type of controlled/living radical polymerization. This allows for the growth of a second, distinct polymer block from the bromo-end of the PEG chain. For instance, a similar strategy has been employed to synthesize tri-arm block copolymers by using a bromo-terminated macroinitiator to polymerize methyl methacrylate (B99206). researchgate.net By initiating the polymerization of a chosen monomer (e.g., acrylates, methacrylates, or styrene) with Bromo-PEG2-CH2CO2tBu, a well-defined A-B diblock copolymer is formed, where 'A' is the PEG block and 'B' is the newly grown polymer chain. This method provides precise control over the molecular weight and dispersity of the resulting copolymer. Research has demonstrated the synthesis of various block copolymers, such as poly(ε-caprolactone-block-ethylene glycol methyl ether) and poly(methyl methacrylate-b-ε-caprolactone), through techniques like "click" chemistry and ATRP that often rely on functionalized intermediates like bromo-terminated PEGs. researchgate.net
Graft Copolymers: In the synthesis of graft copolymers, a polymer backbone is functionalized with side chains of a different polymer. Bromo-PEG2-CH2CO2tBu can be used to create the side chains. For example, a polymer backbone containing nucleophilic groups (like thiols or amines) can react with the bromide of Bromo-PEG2-CH2CO2tBu to attach PEG side chains. Alternatively, a polymer backbone can be created with initiator sites, from which monomers can be polymerized. A common method is the "grafting from" approach using ATRP, where a polymer backbone is first synthesized with multiple bromo-functionalized groups. These bromo sites then act as initiators for the growth of polymer side chains. Studies on poly(ɛ-caprolactone-g-2-hydroxy ethyl methacrylate) [P(CL-g-HEMA)] hydrogels have utilized a brominated macroinitiator for this purpose. researchgate.net Similarly, "click" chemistry is a powerful tool for grafting PEG chains onto a polymer backbone. For example, a backbone with azide (B81097) groups can be reacted with an alkyne-functionalized PEG, or vice versa, to form graft copolymers like poly(epichlorohydrin-g-ethylene glycol). dergipark.org.tr
| Polymer Architecture | Synthetic Strategy | Role of Bromo-PEG Derivative | Resulting Copolymer Example | Reference |
|---|---|---|---|---|
| Block Copolymer | Atom Transfer Radical Polymerization (ATRP) | Acts as a macroinitiator for the growth of a second block. | Poly(ethylene glycol)-b-poly(methyl methacrylate) | researchgate.net |
| Block Copolymer | Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | Used to create a PEG-based macro-chain transfer agent (macro-CTA). | PEG-b-(poly(trialkylsilyl methacrylate)-co-poly(methyl methacrylate)) | mdpi.com |
| Graft Copolymer | "Grafting to" via Nucleophilic Substitution | Reacts with a functionalized polymer backbone to attach PEG side chains. | Polymer backbone with grafted PEG chains | broadpharm.com |
| Graft Copolymer | "Grafting from" via ATRP | Incorporated into a macroinitiator to grow side chains from a polymer backbone. | Poly(ɛ-caprolactone-g-2-hydroxy ethyl methacrylate) | researchgate.net |
| Graft Copolymer | "Click" Chemistry | Modified to an azide or alkyne for cycloaddition reaction with a complementary functionalized backbone. | Poly(epichlorohydrin-g-ethylene glycol) | dergipark.org.tr |
Post-polymerization modification is a powerful strategy to introduce new functionalities into a polymer and fine-tune its properties without altering the main polymer backbone. The reactive bromide of Bromo-PEG2-CH2CO2tBu, when incorporated into a polymer, serves as a versatile handle for such modifications.
The bromo group can be substituted by a wide range of nucleophiles, a reaction often termed thio-bromo "click" chemistry when a thiol is used. rsc.org This allows for the introduction of various functional groups, such as amines, azides, or thiols, onto the polymer structure. For example, researchers have successfully modified poly(α-bromo-ε-caprolactone) segments in linear and bottlebrush polymers by reacting them with a thiol bearing a tertiary amino group. rsc.org This reaction converted the neutral polymer into a cationic one, demonstrating how post-polymerization modification can drastically alter the polymer's physical properties, such as its charge density and solubility.
Synthesis of PEG-based Block and Graft Copolymers
Applications in Surface Functionalization of Materials and Biomaterial Development
The modification of material surfaces is critical for improving their performance in a variety of applications, especially in the biomedical field. Bromo-PEG2-CH2CO2tBu is an ideal agent for this purpose due to its PEG component, which enhances biocompatibility, and its reactive bromide for covalent attachment. broadpharm.comaxispharm.com
PEGylation, the process of attaching PEG chains to surfaces, is a widely used strategy to create non-fouling surfaces that resist the non-specific adsorption of proteins and cells. axispharm.com This is crucial for medical implants, biosensors, and drug delivery nanoparticles. The hydrophilic and flexible nature of the PEG chain creates a hydration layer that sterically hinders the approach of biomolecules. smolecule.com Bromo-PEG2-CH2CO2tBu can be used to PEGylate surfaces that have been pre-functionalized with nucleophilic groups (e.g., thiols on a gold surface or amines on a silica (B1680970) surface). The bromide end reacts to form a stable, covalent bond, anchoring the PEG linker to the material.
In biomaterial development, Bromo-PEG2-CH2CO2tBu is a key component in the design of hydrogels and drug-delivery vehicles. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, mimicking the extracellular matrix of natural tissue. By using bifunctional PEGs, where one end can be incorporated into the polymer network and the other end remains free for modification, it is possible to create functional hydrogels. For example, the protected carboxyl group on Bromo-PEG2-CH2CO2tBu can be deprotected after hydrogel formation to introduce negative charges or to conjugate bioactive molecules like peptides or growth factors. A study on dental materials showed that a PEG-based copolymer with a pyrophosphate tooth-anchoring group could effectively inhibit salivary protein adsorption and bacterial adhesion on a hydroxyapatite (B223615) surface, demonstrating the power of PEG-based surface modification. nih.gov
| Application Area | Material/System | Role of PEG Linker (e.g., Bromo-PEG2-CH2CO2tBu) | Observed Outcome | Reference |
|---|---|---|---|---|
| Anti-Fouling Surfaces | Nanoparticles, general material surfaces | Provides a hydrophilic layer that prevents protein adsorption. | Enhanced biocompatibility and reduced non-specific binding. | axispharm.com |
| Biomaterial Design | Surfaces for cell culture, biosensors | The PEG spacer improves interaction with biological systems; reactive ends allow attachment of bioactive molecules. | Creation of biocompatible and functionalized surfaces. | smolecule.com |
| Dental Applications | Hydroxyapatite (artificial tooth surface) | A PPi-PEG copolymer creates a neutral, hydrophilic layer. | Inhibited salivary protein adsorption by ~60% and reduced S. mutans adhesion. | nih.gov |
| Hydrogel Formation | PEG-based hydrogels for tissue engineering | Multi-arm PEG derivatives act as cross-linkers to form a stable, porous network. | Formation of hydrogels with controlled mechanical properties and high water content. |
Development of Stimuli-Responsive and Smart Materials
Stimuli-responsive, or "smart," materials are polymers that undergo significant changes in their properties in response to small changes in their external environment, such as pH, temperature, or light. researchgate.net The unique structure of Bromo-PEG2-CH2CO2tBu, specifically its acid-labile tert-butyl ester group, makes it a valuable component in the design of pH-responsive materials.
The tert-butyl (tBu) protecting group is stable under neutral and basic conditions but can be readily cleaved under mild acidic conditions to yield a carboxylic acid (-COOH). broadpharm.commedkoo.comcreative-biolabs.com When Bromo-PEG2-CH2CO2tBu is incorporated into a polymer, this transformation can be triggered by a decrease in the environmental pH. The conversion of the neutral, relatively hydrophobic t-butyl ester to a charged, hydrophilic carboxylic acid can induce dramatic changes in the polymer's properties.
This pH-triggered change can be harnessed to create a variety of smart systems:
pH-Responsive Micelles: Amphiphilic block copolymers containing a pH-responsive block can self-assemble into micelles in aqueous solution. If the pH-responsive block is created using monomers functionalized with the Bromo-PEG2-CH2CO2tBu moiety (after polymerization and subsequent modification), the resulting micelles can be designed to be stable at neutral pH (e.g., in the bloodstream) but to disassemble at the lower pH found in tumor microenvironments or within endosomes of cells. This disassembly can trigger the release of an encapsulated drug specifically at the target site.
Smart Surfaces: Surfaces functionalized with polymers containing this unit can change their surface properties, such as wettability or charge, in response to pH. This could be used to control cell adhesion and detachment or to create "smart" valves in microfluidic devices.
pH-Sensitive Hydrogels: Hydrogels cross-linked with chains containing the t-butyl ester group can be made to swell or collapse as the pH changes. nih.gov At neutral pH, the hydrogel might be relatively compact. Upon a decrease in pH, the t-butyl groups are cleaved, forming carboxylate anions (if the pH is above the pKa of the acid). The resulting electrostatic repulsion between the charged groups would cause the hydrogel network to expand and swell, potentially releasing a loaded therapeutic agent. nih.gov
The development of ABC triblock copolymers with pH-sensitive blocks, such as those made from 2-(dimethylamino)ethyl methacrylate (DMAEMA), has shown the potential for creating polymers that respond to environmental triggers. acs.org The incorporation of the Bromo-PEG2-CH2CO2tBu unit offers a complementary route to achieving pH-responsiveness, based on the cleavage of a protecting group rather than the protonation of a basic group.
Analytical and Characterization Methodologies in Research on Bromo Peg2 Ch2co2tbu
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural confirmation of Bromo-PEG2-CH2CO2tBu, formally known as tert-butyl 2-[2-(2-bromoethoxy)ethoxy]acetate. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this analysis, providing precise information about the molecular framework.
In a typical analysis, a Certificate of Analysis for Bromo-PEG2-CH2CO2tBu will confirm that the ¹H-NMR spectrum is consistent with its proposed structure. abmole.com While specific spectral data for this exact compound is not always publicly detailed in research literature, analysis of closely related structures provides insight into the expected chemical shifts. For instance, in a related compound, the protons of the polyethylene (B3416737) glycol (PEG) linker typically appear as a series of multiplets in the range of 3.40 to 3.88 ppm in a DMSO-d₆ solvent. jst.go.jp The nine protons of the tert-butyl group would be expected to produce a sharp singlet peak around 1.4 ppm.
¹³C-NMR spectroscopy further corroborates the structure by identifying all unique carbon environments. For a similar PEGylated structure, carbon signals for the PEG linker are observed in the region of 65-71 ppm. The carbonyl carbon of the ester group would resonate further downfield, and the carbons of the tert-butyl group would appear at distinct upfield chemical shifts.
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Structurally Similar PEG-Containing Compounds
| Technique | Functional Group | Expected Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H-NMR (in DMSO-d₆) | PEG linker (-O-CH₂-CH₂-O-) | 3.40 - 3.88 (m) | jst.go.jp |
| tert-Butyl (-C(CH₃)₃) | ~1.4 (s) | jst.go.jp | |
| ¹³C-NMR (in CDCl₃) | PEG linker (-O-CH₂-CH₂-O-) | 65 - 71 | |
| tert-Butyl (-C(CH₃)₃) | ~81 | ||
| tert-Butyl (-C(CH₃)₃) | ~28 |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are critical for determining the purity of Bromo-PEG2-CH2CO2tBu and for monitoring the progress of reactions in which it is a reactant. High-Performance Liquid Chromatography (HPLC) is the most common method employed for this purpose.
The purity of Bromo-PEG2-CH2CO2tBu is often reported to be greater than 95% or even 98%, as determined by HPLC analysis. smolecule.commedkoo.com The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For PEGylated compounds, reversed-phase columns, such as C8 or C18, are frequently used. medkoo.com A typical mobile phase might consist of a gradient of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. jst.go.jpmedkoo.com
Since the PEG component of Bromo-PEG2-CH2CO2tBu lacks a strong UV chromophore, detection can be challenging. rsc.org Therefore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer is often used in conjunction with HPLC for accurate quantification and identification. rsc.org These detectors are not reliant on the optical properties of the analyte and can detect the compound based on light scattering from evaporated droplets or by its mass-to-charge ratio. rsc.org
Table 2: Typical HPLC Parameters for the Analysis of PEGylated Compounds
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed-phase C8 or C18 | medkoo.com |
| Mobile Phase | Gradient of acetonitrile and water with 0.05% trifluoroacetic acid | jst.go.jpmedkoo.com |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) | rsc.org |
| Purity Specification | Typically ≥95% | smolecule.commedkoo.com |
Mass Spectrometry for Molecular Confirmation and Impurity Profiling
Mass spectrometry (MS) provides an accurate determination of the molecular weight of Bromo-PEG2-CH2CO2tBu, offering definitive confirmation of its identity. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the exact mass, which in turn confirms the elemental composition.
The monoisotopic mass of Bromo-PEG2-CH2CO2tBu is 282.04667 Da. nih.gov In research settings, electrospray ionization (ESI) is a common technique used to generate ions for MS analysis. jst.go.jp When coupled with a high-resolution analyzer such as a time-of-flight (TOF) detector, it allows for precise mass measurement. jst.go.jp
Analysis of Bromo-PEG2-CH2CO2tBu using MS would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). The resulting mass spectrum would show two peaks of almost equal intensity separated by approximately 2 Da. Furthermore, different adducts of the molecule, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, are often observed. These adducts provide additional confidence in the molecular weight determination. For instance, the calculated m/z for the [M+H]⁺ adduct is 283.05394 and for the [M+Na]⁺ adduct is 305.03588.
Table 3: Predicted Mass Spectrometry Data for Bromo-PEG2-CH2CO2tBu Adducts
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 283.05394 |
| [M+Na]⁺ | 305.03588 |
| [M+K]⁺ | 321.00982 |
| [M+NH₄]⁺ | 300.08048 |
Emerging Research Directions and Future Perspectives for Bromo Peg2 Ch2co2tbu
Novel Synthetic Approaches for Enhanced Efficiency, Scalability, and Sustainability
The demand for high-purity, well-defined PEG linkers like Bromo-PEG2-CH2CO2tBu in clinical and commercial applications necessitates the development of more efficient, scalable, and environmentally friendly synthetic methods. fcad.comcreativepegworks.com Current research focuses on moving beyond traditional batch syntheses to create more robust and sustainable manufacturing processes.
Key areas of innovation include:
Green Chemistry Principles: Researchers are exploring the use of less hazardous solvents and reagents, and designing processes that minimize waste. For example, alternative cross-linkers like di(ethylene glycol) (DEG) are being investigated for solid-phase peptide synthesis (SPPS) resins to offer cost-effective and greener alternatives to traditional supports. rsc.org
Scalable Manufacturing: Companies are investing in modern production facilities and cutting-edge analytical platforms to ensure that PEG linkers meet stringent international purity standards (>95%) for pharmaceutical-grade applications. fcad.com This includes developing scale-up production methods that take a laboratory-optimized process and adapt it for larger, commercial quantities while maintaining high-quality control. creativepegworks.com
Efficient Heterobifunctionalization: Novel sequential synthesis methodologies are being developed for azide-alkyne click-chemistry-compatible heterobifunctional oligo(ethylene glycol) (OEG) linkers. nih.gov These methods, which involve the desymmetrization of OEGs and activation of hydroxyl groups, are suitable for the large-scale production of diverse linkers from readily available and inexpensive starting materials. nih.gov This approach also allows for the generation of longer, discrete PEG chains through controlled reactions, offering precise control over linker length. nih.gov
| Synthetic Strategy | Goal | Key Advantages |
| Green Synthesis | Sustainability | Reduced hazardous waste, use of cost-effective and safer cross-linkers. rsc.org |
| Process Scale-Up | Scalability & Purity | Meets commercial demand, ensures high-purity (>95%) for clinical use. fcad.comcreativepegworks.com |
| Sequential Heterobifunctionalization | Efficiency & Versatility | Large-scale production from inexpensive materials, creates diverse, clickable linkers. nih.gov |
Expansion of Bioconjugation and Targeted Drug Delivery Applications beyond Current Paradigms
The fundamental role of Bromo-PEG2-CH2CO2tBu as a linker is to covalently connect molecules, thereby enhancing the properties of the final conjugate, such as solubility and stability. axispharm.combroadpharm.com Emerging research is expanding its application into more sophisticated drug delivery systems and bioconjugation strategies, particularly in the realm of Antibody-Drug Conjugates (ADCs) and gene therapies.
Advanced ADC Linker Design: The linker's structure is being strategically manipulated to improve the safety and efficacy of ADCs. americanpharmaceuticalreview.com Research has shown that using branched or pendant-like PEG configurations, rather than simple linear chains, can effectively shield hydrophobic drug payloads. americanpharmaceuticalreview.comnih.gov This "hydrophilicity reservoir" effect allows for a higher drug-to-antibody ratio (DAR) without causing the aggregation issues that often lead to poor pharmacokinetics and toxicity. americanpharmaceuticalreview.comacs.org Studies have demonstrated that ADCs with pendant PEG chains show slower clearance rates and improved stability compared to those with conventional linear linkers. nih.gov
Enabling Hydrophobic Payloads: A significant challenge in ADC development is the hydrophobicity of potent cytotoxic drugs, which can cause aggregation and rapid clearance from the body. acs.org PEGylating traditional dipeptide linkers has emerged as a successful strategy to overcome this. By incorporating a PEG moiety into the linker, it is possible to conjugate highly hydrophobic payloads while maintaining the ADC's stability and improving its therapeutic index and pharmacokinetic profile. acs.org
Gene Delivery Systems: The application of PEG linkers is widening beyond protein and small molecule drugs to include the delivery of genetic material like siRNA and mRNA. technologynetworks.combiochempeg.com PEGylated polymer nanoparticles are being developed to protect these nucleic acids from degradation, increase their circulation time, and improve their uptake into target cells, which is crucial for the success of gene-based therapies. technologynetworks.com
| Application Area | Novel Approach | Outcome |
| Antibody-Drug Conjugates (ADCs) | Branched/Pendant PEG Linkers | Shields hydrophobic drugs, allows higher drug-to-antibody ratio (DAR), improves stability and pharmacokinetics. americanpharmaceuticalreview.comnih.gov |
| Hydrophobic Drug Delivery | PEGylation of Dipeptide Linkers | Enables conjugation of highly hydrophobic payloads, enhances therapeutic index and stability. acs.org |
| Gene Therapy | PEGylated Nanoparticle Delivery | Protects siRNA/mRNA from degradation, increases cellular uptake and efficiency. technologynetworks.com |
Integration into Multimodal Imaging and Theranostic Agents
Theranostics, the integration of diagnostic imaging and therapy into a single agent, represents a frontier in personalized medicine. PEG linkers like Bromo-PEG2-CH2CO2tBu are instrumental in constructing these complex multimodal agents by connecting imaging probes, targeting molecules, and therapeutic payloads. koreascience.krnih.gov
Targeted Alpha Theranostics: Researchers have developed radioimmunoconjugates for prostate cancer that use a PEG4 linker to connect a chelator (Macropa) for the alpha-emitting radionuclide Actinium-225 (²²⁵Ac) to a targeting antibody (YS5). thno.orgnih.gov The resulting agent, ²²⁵Ac-Macropa-PEG₄-YS5, demonstrated improved biodistribution, reduced off-target toxicity, and enhanced therapeutic efficacy. nih.gov The same platform can incorporate the positron-emitter Cerium-134 (¹³⁴Ce) for PET imaging, creating a true theranostic system. thno.orgnih.gov
PET/MRI Dual-Modality Imaging: PEG linkers are being used to create sophisticated nanocarriers for dual-modality imaging. For instance, PEG molecules functionalizing superparamagnetic iron oxide nanoparticles (SPIOs) provide attachment points for both tumor-targeting ligands and PET imaging agents like Copper-64 (⁶⁴Cu) chelators. thno.org This allows for the combination of the high sensitivity of PET with the high spatial resolution of MRI.
Fluorescence-Guided Therapy: In another approach, a near-infrared (NIR) fluorophore was pegylated and conjugated to a therapeutic prodrug to create a theranostic agent for ERα-positive breast cancer. mdpi.com The PEG component enhanced the circulation time and allowed for sustained, high-contrast tumor imaging for up to 12 days, while simultaneously delivering the therapeutic payload. mdpi.com This strategy highlights the use of pegylated fluorophores to create long-circulating drug delivery systems that can be monitored in real-time. mdpi.com
Exploration in Advanced Materials Science for Biomedical and Nanotechnological Applications
The unique properties of PEG—biocompatibility, hydrophilicity, and low immunogenicity—make it a valuable component in advanced materials science, especially for creating new biomedical devices and nanomaterials. chempep.comcreativepegworks.com Bromo-PEG2-CH2CO2tBu and similar linkers provide the chemical handles needed to incorporate these properties into larger structures.
Non-Fouling Surfaces: PEG linkers are used to modify the surfaces of medical devices and materials. creativepegworks.com The PEG chains create a hydration layer that resists protein adsorption, a phenomenon known as bio-fouling. frontiersin.org This "stealth" property is critical for improving the biocompatibility of implants and biosensors. chempep.comfrontiersin.org
Hydrogel Formation: Cross-linking PEG linkers, which have reactive groups at both ends, can form three-dimensional polymer networks known as hydrogels. axispharm.comsigmaaldrich.com These water-swollen materials are highly biocompatible and are being explored extensively for applications in tissue engineering, as scaffolds for cell growth, and as matrices for controlled drug release. sigmaaldrich.com
Nanoparticle Stabilization and Functionalization: PEGylation is a ubiquitous strategy for stabilizing nanoparticles in biological fluids and preventing their aggregation. frontiersin.orgmdpi.com The PEG layer also shields nanoparticles from the immune system, prolonging their circulation time and allowing for greater accumulation in target tissues like tumors. creativepegworks.com Heterobifunctional linkers are crucial for attaching targeting ligands or therapeutic agents to the surface of these "stealthed" nanoparticles. axispharm.com For example, heterobifunctional PEG linkers have been used to create gold core-satellite nanoparticles for Surface-Enhanced Raman Scattering (SERS) applications, demonstrating their utility in creating complex nanostructures with tunable properties. rsc.org
| Material Application | Role of PEG Linker | Key Benefit |
| Medical Device Surfaces | Surface Grafting | Creates a non-fouling surface, reduces protein adsorption, improves biocompatibility. chempep.comcreativepegworks.com |
| Hydrogels | Cross-linking Agent | Forms 3D polymer networks for tissue engineering and controlled drug release. axispharm.comsigmaaldrich.com |
| Nanoparticles | Surface Coating/Functionalization | Provides "stealth" properties, prevents aggregation, prolongs circulation, and allows for attachment of targeting moieties. creativepegworks.comfrontiersin.orgrsc.org |
Computational Chemistry Approaches for Rational Design and Predictive Modeling
The complexity of bioconjugates has led to an increasing reliance on computational chemistry and predictive modeling to guide their design and optimization. nih.gov These in silico approaches offer a way to bypass extensive and costly wet-lab experimentation by predicting the outcomes of chemical modifications. nih.govresearchgate.net
Predicting PEGylation Sites: A significant challenge in modifying proteins with PEG is the potential for random attachment, leading to heterogeneous mixtures with varied efficacy. nih.govacs.org To address this, structure-dependent reactivity models have been developed. These models use protein-specific molecular descriptors (e.g., exposed surface areas, pKa, surface charge) to quantitatively predict the reactivity of specific amino acids, such as lysine (B10760008), towards PEGylation. acs.orgmdpi.com These kinetic models can simulate PEGylation progress curves and have shown high accuracy in predicting modification sites across different proteins and PEG linker chemistries. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations are used to understand the molecular-level impact of PEGylation on a protein's structure and stability. nih.gov By simulating the behavior of the PEG-protein conjugate, researchers can gain insights into how the PEG chain shields the protein, affects its bioactivity, and improves its stability and retention time. nih.gov These simulations can also reveal conformational transitions of the PEG chains on the protein surface, providing a deeper understanding of the structure-property relationships. nih.govacs.org
Force Field Development: Accurate simulation of protein-polymer bioconjugates requires robust force fields (e.g., CHARMM, AMBER, GROMOS). mdpi.com Ongoing work in this area focuses on developing and validating parameters for polymers and linkers to ensure that the simulations accurately reflect real-world molecular interactions, thus improving the predictive power of computational models for designing new and more effective biopharmaceuticals. nih.govmdpi.com
This data-driven approach, combining predictive modeling with experimental validation, is transforming protein PEGylation from an art into a science, enabling the rational design of bioconjugates with optimized properties. nih.govmdpi.com
Q & A
Q. How can Bromo-PEG2-CH2CO2tBu be integrated into stimuli-responsive drug delivery systems?
- Leverage the tert-butyl ester’s acid-labile nature for pH-sensitive release . For example, conjugate doxorubicin via the bromo group, then encapsulate in a polymer matrix. Under acidic conditions (e.g., tumor microenvironment), ester hydrolysis releases the drug. Validate release kinetics using dialysis membranes and HPLC quantification .
Q. What are the limitations of using Bromo-PEG2-CH2CO2tBu in in vivo studies, and how can they be addressed?
- Limitations include PEG immunogenicity and renal clearance of low-MW PEGs . Mitigate by:
- Using longer PEG chains (e.g., PEG4) for prolonged circulation.
- Functionalizing with stealth coatings (e.g., zwitterionic polymers).
- Validating biocompatibility via ELISA (anti-PEG antibodies) and biodistribution studies (radiolabeled tracers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
